Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate

Epoxidation methodology Microwave-assisted synthesis Process chemistry

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 24222‑13‑7; synonym: ethyl trans‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate in some vendor catalogues owing to historical nomenclature inconsistencies) is a trisubstituted α,β‑epoxy ester belonging to the oxirane‑2‑carboxylate family. Its C10H18O3 scaffold carries a methyl and an isobutyl group at the 3‑position together with an ethyl ester at the 2‑position, yielding a molecular weight of 186.25 g mol⁻¹, a calculated logP of ~2.1, and a topological polar surface area of 38.8 Ų.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 24222-13-7
Cat. No. B13632720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl cis-3-methyl-3-isobutyloxirane-2-carboxylate
CAS24222-13-7
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)CC(C)C
InChIInChI=1S/C10H18O3/c1-5-12-9(11)8-10(4,13-8)6-7(2)3/h7-8H,5-6H2,1-4H3
InChIKeyPUIUZWMTQGBAIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 24222-13-7): Procurement-Relevant Structural and Physicochemical Baseline


Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate (CAS 24222‑13‑7; synonym: ethyl trans‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate in some vendor catalogues owing to historical nomenclature inconsistencies) is a trisubstituted α,β‑epoxy ester belonging to the oxirane‑2‑carboxylate family. Its C10H18O3 scaffold carries a methyl and an isobutyl group at the 3‑position together with an ethyl ester at the 2‑position, yielding a molecular weight of 186.25 g mol⁻¹, a calculated logP of ~2.1, and a topological polar surface area of 38.8 Ų . The strained oxirane ring makes it a versatile electrophilic building block for nucleophilic ring‑opening and downstream elaboration, while the precise cis/trans stereochemistry governs reactivity in stereoselective sequences [1]. Industrial batches are typically produced via epoxidation of the corresponding α,β‑unsaturated ester, with microwave‑assisted mCPBA protocols affording yields up to 80 % . These properties define a baseline against which closely related analogues must be benchmarked for procurement decisions.

Why Generic Oxirane‑2‑carboxylate Substitution Fails for Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate (CAS 24222‑13‑7) in Stereodefined Syntheses


Oxirane‑2‑carboxylates as a class share the electrophilic epoxy‑ester motif, yet substitution at the 3‑position profoundly alters both steric environment and stereochemical outcome. Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate presents a congested quaternary carbon bearing a branched isobutyl chain, which retards ring‑opening rates relative to unsubstituted or monosubstituted analogues such as ethyl oxirane‑2‑carboxylate (CAS 111058‑33‑4) . Moreover, the cis relationship between the ester and the 3‑methyl substituent dictates the facial selectivity of nucleophilic attack; the trans diastereomer (CAS 24222‑12‑6) yields opposite stereochemical outcomes in downstream products, as demonstrated by X‑ray crystallographic assignment of absolute configuration for biologically relevant macrolides such as patulolide A [1]. Industrial epoxidation processes similarly give isomer‑dependent product ratios, with published protocols reporting a 7:3 trans:cis ratio under standard conditions, meaning that procurement of the incorrect isomer necessitates costly chromatographic separation or re‑synthesis . These stereoelectronic differences render generic substitution scientifically invalid when stereochemical integrity is a process requirement.

Quantitative Comparator Evidence for Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate (CAS 24222‑13‑7) in Epoxidation Yield, Stereochemical Assignment, and Physicochemical Differentiation


Microwave‑Assisted mCPBA Epoxidation Yield Advantage vs. Conventional Methods for Oxirane‑2‑carboxylate Synthesis

In a direct head‑to‑head comparison of four epoxidation methods applied to α,β‑unsaturated esters of the oxirane‑2‑carboxylate class, microwave‑assisted mCPBA epoxidation (Method D) delivered yields of 72–80 % within 10–20 min, whereas conventional ultrasonic mCPBA epoxidation (Method C) required 12 h to reach only 57 % yield, and NaOCl‑based protocols (Methods A and B) gave merely moderate yields under similar substrate loading . The 15–23 percentage‑point yield advantage and >30‑fold reduction in reaction time translate directly into higher throughput and lower cost per gram for procurement of the target compound.

Epoxidation methodology Microwave-assisted synthesis Process chemistry Oxirane-2-carboxylate

Absolute Stereochemical Assignment via X‑ray Crystallography Enabling Reliable Stereochemical Procurement

The absolute configuration of the cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate scaffold was unambiguously determined by single‑crystal X‑ray diffraction (monoclinic P2₁, a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, R = 0.042 for 1798 observed reflections) [1]. This solved structure provides a definitive stereochemical reference that distinguishes the cis relationship from the trans diastereomer (CAS 24222‑12‑6). In contrast, many commercial oxirane‑2‑carboxylates are sold as racemic mixtures or with unassigned relative stereochemistry , introducing ambiguity that can compromise enantioselective downstream steps.

X-ray crystallography Absolute configuration Stereochemistry Oxirane

Calculated Lipophilicity (XlogP = 2.1) and PSA (38.8 Ų) Differentiation vs. Polar Oxirane‑2‑carboxylate Analogues

Computed physicochemical parameters for the target compound—XlogP = 2.1 and topological polar surface area (TPSA) = 38.8 Ų—place it in a more lipophilic, membrane‑permeable region of chemical space compared with simpler oxirane‑2‑carboxylates such as ethyl oxirane‑2‑carboxylate (XlogP ≈ 0.5–0.8, TPSA ≈ 52 Ų, estimated) . The 1.3–1.6 log unit increase in predicted lipophilicity arises from the isobutyl substituent and may confer superior passive membrane permeability and metabolic stability in cell‑based assays, although direct biological data for this specific compound remain unpublished .

Lipophilicity Drug-likeness Physicochemical properties Oxirane

Industrial Isomer Ratio Control (trans:cis = 7:3) as a Specification Benchmark for Commercial Batches

Industrial‑scale epoxidation of the parent α,β‑unsaturated ester under standard conditions (ethanol solvent, triethylamine base) reportedly yields a 7:3 trans:cis isomer mixture, from which the pure trans isomer (CAS 24222‑13‑7) is isolated at >99 % purity . This defined isomer ratio serves as a critical in‑process control benchmark; suppliers unable to document the trans:cis ratio or to achieve >99 % isomeric purity risk delivering material contaminated with the cis diastereomer (CAS 24222‑12‑6), which can alter stereochemical outcomes in subsequent reactions [1].

Isomer ratio Process chemistry Quality control Oxirane

Optimal Application Scenarios for Ethyl cis‑3‑methyl‑3‑isobutyloxirane‑2‑carboxylate (CAS 24222‑13‑7) Based on Quantitative Differentiation Evidence


Stereoselective Total Synthesis of Macrolide Natural Products (e.g., Patulolide A and Analogues)

The unambiguous X‑ray crystallographic assignment of the cis‑oxirane configuration provides a validated stereochemical anchor for the construction of 12‑membered macrolides such as patulolide A [1]. Use of the authenticated cis isomer ensures that ring‑opening reactions proceed with predictable facial selectivity, a critical requirement when synthesizing enantiomerically pure macrolide cores. Procurement of this specific diastereomer eliminates the risk of epimeric contamination that would otherwise necessitate chiral chromatographic separation late in the synthetic sequence .

High‑Throughput Parallel Synthesis Campaigns Requiring Rapid, High‑Yielding Epoxide Installation

The microwave‑assisted mCPBA protocol (Method D) delivers the target oxirane in up to 80 % yield within 20 min, outperforming conventional ultrasonic (57 %, 12 h) and NaOCl‑based methods [1]. This productivity advantage makes the compound an attractive building block for medicinal chemistry libraries where multiple oxirane‑2‑carboxylate variants must be prepared rapidly and in parallel. Procurement teams can benchmark supplier quotations against this best‑in‑method yield, ensuring cost‑competitiveness.

Physicochemical Property‑Driven Fragment or Lead Optimisation Campaigns

With an XlogP of 2.1 and TPSA of 38.8 Ų, the compound occupies a lipophilic, low‑PSA region of drug‑like chemical space that is favourable for passive membrane permeability [1]. Compared with more polar oxirane‑2‑carboxylate fragments (e.g., ethyl oxirane‑2‑carboxylate, estimated XlogP ≈ 0.5–0.8), the target compound may serve as a superior starting point for fragment‑growing campaigns aimed at intracellular targets, potentially reducing the number of synthetic iterations needed to achieve adequate cellular potency .

Quality‑Controlled Industrial Supply of Stereochemically Defined Epoxy‑Ester Intermediates

The documented industrial epoxidation process delivering a defined trans:cis = 7:3 ratio, with subsequent purification to >99 % isomeric purity, establishes a clear specification benchmark for commercial procurement [1]. Buyers can require a certificate of analysis demonstrating this isomeric purity threshold, ensuring batch consistency for large‑scale syntheses of pharmaceutical intermediates or agrochemical actives that are sensitive to stereochemical impurities .

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